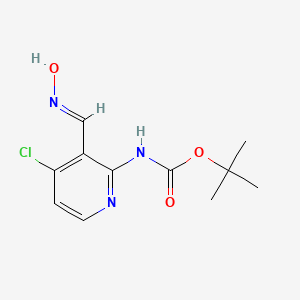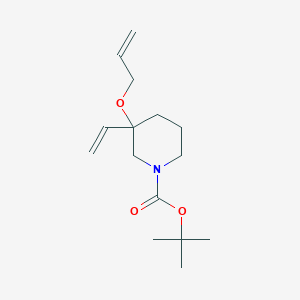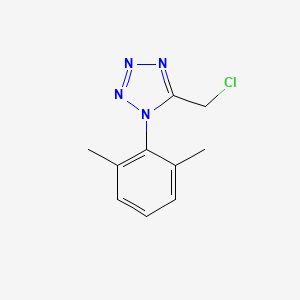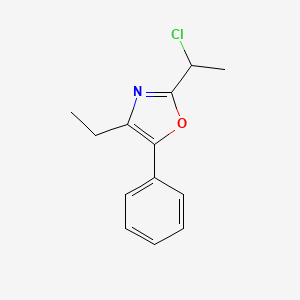
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Übersicht
Beschreibung
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a small molecule . This compound belongs to the class of organic compounds known as benzazepines, which are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) .
Molecular Structure Analysis
The molecular structure of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine consists of a benzene ring fused to an azepine ring . The chemical formula is C10H11Cl2N .Physical And Chemical Properties Analysis
The molecular weight of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is 216.107 . The InChI code is1S/C10H11Cl2N/c11-9-4-3-7-2-1-5-13-6-8 (7)10 (9)12/h3-4,13H,1-2,5-6H2 .
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
A study conducted by Lachapelle and St-Jacques (1987) on 3-substituted-2,3,4,5-tetrahydro-1-benzoxepin derivatives, including dynamic nuclear magnetic resonance (NMR) analysis, revealed insights into the conformational behaviors of these molecules. Their research showed significant contributions of twist-boat conformations in the equilibrium of these derivatives, influenced by steric, electrostatic, and electronic factors Lachapelle & St-Jacques, 1987.
Heterocyclic Synthesis
Gast et al. (1993) described the synthesis of 2-halogen-5,6-benzo-1,3,2-dioxaphosphorinan-4-one derivatives and their reactions, highlighting the versatility of these heterocyclic compounds in creating diverse derivatives through exchange reactions Gast, Kaukorat, Neda, & Schmutzler, 1993.
Antibacterial Properties
Al-Hiari et al. (2007) focused on synthesizing new 8-nitrofluoroquinolone derivatives and investigating their antibacterial properties. Their research underscores the potential of functionalized heterocyclic compounds in enhancing antibacterial activity against various strains Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007.
Synthesis and Antianaphylactic Agents
Tenbrink, McCall, and Johnson (1980) reported on the synthesis and biological activity of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins as antianaphylactic agents. This study highlights the pharmaceutical applications of benzoxepin derivatives Tenbrink, McCall, & Johnson, 1980.
Oxidative Amination
Gao et al. (2014) explored the electrochemically initiated oxidative amination of benzoxazoles, demonstrating an efficient method for coupling benzoxazoles and amines to form 2-aminobenzoxazoles, reducing waste and simplifying the synthesis process Gao, Li, Zeng, Tian, Hu, & Little, 2014.
Antidiabetic Agents
Thiyagamurthy et al. (2020) detailed the synthesis and in silico evaluation of benzoxazepino(7,6-b)quinolines as potential antidiabetic agents. Their findings indicate that these compounds show significant inhibition of alpha-amylase and alpha-glucosidase, underscoring their potential as antidiabetic agents Thiyagamurthy, Teja, Naresh, Gomathi, & Nawaz Khan, 2020.
Wirkmechanismus
Target of Action
The primary target of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the catecholamine neurotransmitters norepinephrine and epinephrine.
Mode of Action
It is known to interact with phenylethanolamine n-methyltransferase . The specific nature of this interaction and the resulting changes in cellular function are areas of ongoing research.
Eigenschaften
IUPAC Name |
8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12/h3-4,8H,1-2,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOKIKPWTOMPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=C(C=C2)Cl)Cl)OC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152598-46-3 | |
| Record name | 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)
